physical and chemical properties of 4-Diethylamino-o-toluidine
physical and chemical properties of 4-Diethylamino-o-toluidine
Introduction
4-Diethylamino-o-toluidine, systematically known as N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine (CAS No. 148-71-0), is a substituted aromatic amine of significant interest in various industrial and research sectors.[1] Its unique molecular architecture, featuring both a primary and a tertiary amine group on a toluidine backbone, imparts a versatile reactivity profile. This guide provides an in-depth exploration of the physical and chemical properties of 4-Diethylamino-o-toluidine, offering valuable insights for researchers, chemists, and professionals in drug development and materials science. We will delve into its structural characteristics, reactivity, synthesis, and key applications, grounded in established scientific principles and supported by comprehensive references.
Nomenclature and Molecular Structure
Correctly identifying a chemical compound is paramount for accurate research and application. 4-Diethylamino-o-toluidine is known by several names, which can be a source of confusion. This section aims to clarify its nomenclature and detail its structural features.
Systematic and Common Names:
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IUPAC Name: N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine[1]
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Common Synonyms: 4-(Diethylamino)-2-methylaniline, 2-Amino-4-diethylaminotoluene, CD 2 Color Developer[1][2]
The structure of 4-Diethylamino-o-toluidine is characterized by a benzene ring with three substituents: a primary amino group (-NH₂) at position 1, a methyl group (-CH₃) at the ortho position (position 2), and a diethylamino group (-N(CH₂CH₃)₂) at position 4.[1] This specific arrangement of functional groups is crucial to its chemical behavior.
Caption: Molecular structure of 4-Diethylamino-o-toluidine.
Physical Properties
The physical properties of a compound are fundamental to its handling, storage, and application in various experimental setups. 4-Diethylamino-o-toluidine is typically a colorless to light yellow liquid with a characteristic aromatic odor.[1][3] Its key physical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈N₂ | [1][3] |
| Molecular Weight | 178.27 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Odor | Aromatic | [3] |
| Boiling Point | 300.3 °C at 760 mmHg | [2] |
| Flash Point | 122 °C | [2] |
| Vapor Pressure | 0.00113 mmHg at 25 °C | [2] |
| Solubility | Slightly soluble in water; miscible with organic solvents (e.g., diethyl ether, carbon tetrachloride) | [3] |
Chemical Properties and Reactivity
The bifunctional nature of 4-Diethylamino-o-toluidine, possessing both primary and tertiary amino groups, makes it a versatile chemical intermediate.[1] Its reactivity is characteristic of aromatic amines.
Stability: The compound is stable under recommended storage conditions but is sensitive to light and air.[4] Over time, exposure can lead to oxidation and discoloration.
Key Reactions: The primary amino group and the aromatic ring are the main sites of chemical reactivity.
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Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a key intermediate for producing azo dyes through coupling reactions with activated aromatic compounds like phenols or anilines.[1]
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N-Acetylation: The primary amino group can be readily acetylated using reagents like acetic anhydride or acetyl chloride. This reaction is often used to protect the amino group or modify the compound's electronic properties.[1]
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Oxidation: Aromatic amines are susceptible to oxidation. Oxidation of 4-Diethylamino-o-toluidine can lead to the formation of various products, including colored polymeric materials or N-hydroxy derivatives, which may have distinct biological activities.[1]
Caption: Major reaction pathways for 4-Diethylamino-o-toluidine.
Synthesis Overview
The industrial production of 4-Diethylamino-o-toluidine has traditionally relied on established organic synthesis routes. The choice of method often depends on the desired purity, scale, and economic feasibility.
Caption: Simplified workflow of synthesis methods.
Two primary methods for its synthesis include:
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Direct Alkylation: This approach involves the direct reaction of o-toluidine with diethylamine. The reaction is typically carried out under basic conditions to facilitate the nucleophilic substitution.[1]
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Nitration-Reduction Sequence: This multi-step process begins with the nitration of a suitable toluene derivative, followed by a reduction of the nitro group to a primary amine and subsequent diethylamination.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. An FTIR spectrum for 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- is available.[4] Key expected absorptions include:
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N-H Stretching: The primary amino group (-NH₂) will show two characteristic peaks in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
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C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will be observed just below 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretching: The C-N stretching of both the primary and tertiary amine will be visible in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be complex but predictable.
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Aromatic Protons: Three distinct signals would be expected for the protons on the benzene ring, likely in the 6.5-7.5 ppm range.
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-NH₂ Protons: A broad singlet, whose chemical shift is dependent on concentration and solvent, would appear for the primary amine protons.
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-N(CH₂CH₃)₂ Protons: A quartet for the methylene (-CH₂-) protons (around 3.3 ppm) and a triplet for the methyl (-CH₃) protons (around 1.1 ppm) of the ethyl groups.
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-CH₃ Proton: A singlet for the methyl group attached to the ring (around 2.2 ppm).
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¹³C NMR: The carbon NMR would show 11 distinct signals corresponding to the different carbon environments in the molecule. Aromatic carbons would resonate between 110-150 ppm, while the aliphatic carbons of the ethyl and methyl groups would appear upfield (10-50 ppm).
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 178. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) leading to a prominent peak at m/z = 149, and subsequent fragmentation of the aromatic ring.
Industrial and Research Applications
4-Diethylamino-o-toluidine is a valuable precursor in several fields:
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Dye and Pigment Industry: It is a crucial intermediate in the synthesis of azo dyes and other synthetic colorants.[1]
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Photography: It has been used as a color developing agent, specifically known as CD 2.[2]
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Polymer and Rubber Chemistry: It serves as a precursor to antioxidants used in rubber manufacturing, such as N,N′-bis(alkylphenyl)-1,4-phenylenediamines, which prevent degradation and extend the service life of rubber products.[1] It is also used as a vulcanization accelerator.[1]
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Pharmaceutical Research: The structural motif is explored in the development of therapeutic agents, including local anesthetics.[1]
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Materials Science: Recent research has explored its use in creating conducting polymers and fluorescent molecular probes.[3]
Safety and Toxicology
Due to its potential hazards, 4-Diethylamino-o-toluidine must be handled with appropriate safety precautions.
Hazard Identification:
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Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]
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Skin Sensitization: It may cause an allergic skin reaction.
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Aquatic Hazard: It may cause long-lasting harmful effects to aquatic life.
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Carcinogenicity: Like many aromatic amines, it is a suspected carcinogen. It can be metabolized in the body to form reactive intermediates that may bind to DNA, leading to mutagenic effects and potential DNA damage.[3]
Caption: Key hazard classifications for 4-Diethylamino-o-toluidine.
Handling and Storage Protocol:
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Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
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Handling: Avoid breathing vapors or mists.[4] Do not eat, drink, or smoke when using this product.[4] Prevent contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] The compound should be protected from light and air.[2][3] Store in a locked cabinet or area accessible only to authorized personnel.[4]
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Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.
Example Experimental Protocol: Azo Dye Synthesis
To illustrate the practical application of 4-Diethylamino-o-toluidine's reactivity, this section provides a representative protocol for the synthesis of an azo dye. This protocol is for illustrative purposes only and must be adapted and performed with a full risk assessment in a proper laboratory setting.
Objective: To synthesize an azo dye by diazotizing 4-Diethylamino-o-toluidine and coupling it with 2-naphthol.
Methodology:
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Diazotization (Step 1): 1.1. In a 100 mL beaker, dissolve 1.78 g (10 mmol) of 4-Diethylamino-o-toluidine in 20 mL of 2 M hydrochloric acid. 1.2. Cool the solution to 0-5 °C in an ice-water bath with constant stirring. 1.3. In a separate beaker, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water. 1.4. Add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C. 1.5. Stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
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Coupling Reaction (Step 2): 2.1. In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 1 M sodium hydroxide solution. 2.2. Cool this solution to 0-5 °C in an ice-water bath. 2.3. Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution. 2.4. A colored precipitate (the azo dye) should form immediately. 2.5. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
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Isolation and Purification (Step 3): 3.1. Isolate the solid dye product by vacuum filtration using a Büchner funnel. 3.2. Wash the filter cake with several portions of cold water until the filtrate is neutral. 3.3. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure azo dye. 3.4. Dry the purified product in a vacuum oven at a low temperature.
Conclusion
4-Diethylamino-o-toluidine is a compound with a rich chemical profile, defined by its dual amine functionality and substituted aromatic ring. Its physical and chemical properties make it an indispensable intermediate in the synthesis of a wide range of commercially important products, from dyes and pigments to advanced polymer additives. A thorough understanding of its reactivity, handling requirements, and toxicological profile is essential for its safe and effective use in both industrial and academic research environments.
References
- Smolecule. (n.d.). Buy 4-Diethylamino-o-toluidine | 148-71-0.
- Guidechem. (n.d.). 4-diethylamino-o-toluidine (cas 148-71-0) SDS/MSDS download.
- SpectraBase. (n.d.). 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- [FTIR].
- Advanced ChemBlocks. (n.d.). N4,N4-Diethyl-2-methyl-1,4-benzenediamine.
- Sigma-Aldrich. (n.d.). N4,N4-Diethyl-2-methyl-1,4-benzenediamine hydrochloride.
- Chemical Label. (n.d.). chemical label 4-diethylamino-o-toluidine.
- ChemNet. (n.d.). 148-71-0 4-diethylamino-o-toluidine.
- Smolecule. (n.d.). Buy 4-Diethylamino-o-toluidine | 148-71-0.
